molecular formula C19H9F8N3O2 B2926008 1-(2,4-difluorophenyl)-6-oxo-4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxamide CAS No. 477859-68-0

1-(2,4-difluorophenyl)-6-oxo-4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2926008
CAS No.: 477859-68-0
M. Wt: 463.287
InChI Key: BADUOGKYWPRQAC-UHFFFAOYSA-N
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Description

1-(2,4-difluorophenyl)-6-oxo-4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxamide is a pyridazine-based small molecule characterized by a dihydropyridazine core substituted with fluorine and trifluoromethyl groups. The compound features a 2,4-difluorophenyl ring at position 1 and a 4-(trifluoromethyl)phenyl group in the carboxamide moiety. These substituents contribute to its distinct electronic and steric properties, which may influence its biological activity, metabolic stability, and solubility.

Properties

IUPAC Name

1-(2,4-difluorophenyl)-6-oxo-4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H9F8N3O2/c20-10-3-6-14(13(21)7-10)30-15(31)8-12(19(25,26)27)16(29-30)17(32)28-11-4-1-9(2-5-11)18(22,23)24/h1-8H,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BADUOGKYWPRQAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=O)C2=NN(C(=O)C=C2C(F)(F)F)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H9F8N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Common reagents used in these reactions include sulfur tetrafluoride, antimony trifluoride, and antimony pentachloride . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,4-difluorophenyl)-6-oxo-4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,4-difluorophenyl)-6-oxo-4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may act as an activator of certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a structural and physicochemical comparison of the target compound with three closely related analogs from the literature:

Compound Name & CAS (if available) Position 1 Substituent Amide Substituent Molecular Formula Molecular Weight Key Structural Differences
Target Compound 2,4-difluorophenyl 4-(trifluoromethyl)phenyl C₁₉H₁₀F₈N₃O₂ 478.3 Fluorine at 2,4 positions; trifluoromethyl on amide
1-(3-Chlorophenyl)-N-(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxamide 3-chlorophenyl 4-chlorophenyl C₁₉H₁₂Cl₂F₃N₃O₂ 468.7 Chlorine substituents; higher lipophilicity
6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-N-[4-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxamide (CAS 477854-73-2) 3-(trifluoromethyl)phenyl 4-(trifluoromethyl)phenyl C₂₀H₁₀F₉N₃O₂ 495.3 Dual trifluoromethyl groups; highest fluorine content
N-(4-Chlorophenyl)-6-oxo-4-(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]pyridazine-3-carboxamide 4-(trifluoromethyl)phenyl 4-chlorophenyl C₁₉H₁₁ClF₆N₃O₂ 481.7 Mixed substituents (Cl and CF₃); balanced steric bulk

Research Findings and Comparative Analysis

Electronic and Steric Effects

  • Fluorine vs. Fluorine’s strong electron-withdrawing nature may also improve metabolic stability over chlorine, which is more lipophilic but prone to oxidative degradation .
  • Trifluoromethyl Positioning : The dual trifluoromethyl groups in increase electron deficiency, possibly enhancing interactions with positively charged residues in target proteins. However, this may reduce solubility due to increased hydrophobicity. In contrast, the target compound’s single trifluoromethyl group on the amide balances electronic effects and solubility .

Physicochemical Properties

  • Molecular Weight and Lipophilicity: The target compound (MW 478.3) falls within the typical range for drug-like molecules, whereas (MW 495.3) approaches the upper limit, which may affect bioavailability.

Biological Activity

1-(2,4-Difluorophenyl)-6-oxo-4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxamide, with the CAS number 477859-68-0, is a novel compound characterized by its unique structural features, including multiple fluorinated groups. The presence of trifluoromethyl and difluorophenyl moieties suggests enhanced biological activity due to their electron-withdrawing properties and potential for increased lipophilicity.

  • Molecular Formula : C19H9F8N3O2
  • Molecular Weight : 463.28 g/mol
  • Purity : >90%

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through hydrogen bonding and halogen interactions. The trifluoromethyl groups increase metabolic stability and lipid solubility, enhancing membrane permeability and facilitating interactions with target proteins.

Biological Activity Overview

Research on similar compounds suggests that the presence of fluorinated groups can significantly enhance biological activities such as:

  • Inhibition of Enzymes : Compounds with similar structures have shown inhibition against cholinesterases (AChE and BChE), β-secretase, cyclooxygenase (COX), and lipoxygenases (LOX). For instance, studies have indicated that fluorinated derivatives exhibit moderate inhibitory effects against these enzymes, with IC50 values ranging from 10 to 30 µM depending on the specific compound and target enzyme .

In Vitro Studies

  • Enzyme Inhibition : A study evaluated the inhibitory effects of a related compound on AChE and BChE. The results showed significant inhibition with IC50 values of 10.4 µM for AChE and 7.7 µM for BChE . This indicates that the compound's structural features may confer similar inhibitory properties.
  • Cytotoxicity Testing : Compounds structurally related to the target compound were tested against various cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated that certain derivatives exhibited cytotoxic effects, suggesting potential anti-cancer properties .

Molecular Docking Studies

Molecular docking studies have been employed to predict the interaction between this compound and its biological targets. The docking simulations revealed that the trifluoromethyl groups facilitate strong interactions with key residues in target enzymes, which correlates with observed biological activities .

Data Table: Biological Activity Comparison

CompoundTarget EnzymeIC50 (µM)Biological Activity
Compound AAChE10.4Moderate Inhibition
Compound BBChE7.7Moderate Inhibition
Compound CCOX-219.2Moderate Inhibition
Compound DLOX-1513.2Moderate Inhibition

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